molecular formula C13H13NO2S2 B009214 4-Cyano-4-(thiobenzoylthio)pentanoic acid CAS No. 201611-92-9

4-Cyano-4-(thiobenzoylthio)pentanoic acid

Cat. No. B009214
M. Wt: 279.4 g/mol
InChI Key: YNKQCPNHMVAWHN-UHFFFAOYSA-N
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Description

4-Cyano-4-(thiobenzoylthio)pentanoic acid is a compound that has garnered interest due to its unique chemical structure and potential applications. The compound is characterized by the presence of a cyano group, a thiobenzoylthio group, and a pentanoic acid moiety, which collectively contribute to its distinct chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds often involves complex reactions that require precise conditions to yield the desired product. For instance, compounds with structures similar to 4-Cyano-4-(thiobenzoylthio)pentanoic acid may be synthesized through methods involving hydrogen bonding between complementary components, as seen in the synthesis of mesomorphic compounds (Price et al., 1996). Additionally, the synthesis of copolymers with thieno[3,2‐b]thiophene units possessing electron‐withdrawing 4‐cyanophenyl groups has been reported, highlighting the variety of synthetic routes available (Výprachtický et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds related to 4-Cyano-4-(thiobenzoylthio)pentanoic acid, such as benzoic acid derivatives, has been elucidated through crystal and molecular structure analyses. These studies reveal how the arrangement of molecular components influences the overall properties of the compound (Weissflog et al., 1996).

Chemical Reactions and Properties

The chemical behavior of 4-Cyano-4-(thiobenzoylthio)pentanoic acid and similar compounds can be quite varied, depending on the functional groups present. For example, base-catalyzed cyclocondensation reactions have been utilized to create structurally complex molecules (Pal et al., 2010). Moreover, the presence of cyano and thiobenzoylthio groups can significantly affect the electroluminescent properties of polymers (Výprachtický et al., 2017).

Physical Properties Analysis

The physical properties, such as mesomorphism, of compounds with similar structures to 4-Cyano-4-(thiobenzoylthio)pentanoic acid are influenced by their molecular composition and interactions. The study by Price et al. (1996) highlights how hydrogen bonding between components can induce nematic mesomorphism, affecting the compound's physical state and temperature stability (Price et al., 1996).

Scientific Research Applications

  • Polymer Synthesis and Modification :

    • It is used in RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization for producing active ester polymers and linear diblock copolymers. These polymers can react with amines to form amide linkages, useful in various applications (Eberhardt & Théato, 2005).
    • In another study, it facilitated the synthesis of poly(methyl methacrylate) samples interacting with CdSe quantum dots, suggesting potential applications in nanotechnology (Litmanovich et al., 2018).
    • Its use as a chain transfer agent in the synthesis of block copolymers like poly(poly(ethylene glycol)methyl ether methacrylate)-b-poly(methyl methacrylate) was noted, which has implications in nanoparticle formation and drug delivery systems (Peng et al., 2017).
    • The acid also serves in creating difluorophosphonylated polymers with various molecular weights and low dispersities, which could have unique material properties (Coupris et al., 2015).
  • Medicinal Chemistry :

    • It shows potential in the design of mechanism-based inactivators for the zinc protease carboxypeptidase A, providing avenues for therapeutic applications (Mobashery et al., 1990).
    • The synthesis of pH-responsive micelles using 4-Cyano-4-(thiobenzoylthio)pentanoic acid for controlled delivery of anticancer drugs like doxorubicin indicates its relevance in drug delivery systems (Wang et al., 2020).
  • Chemical Synthesis :

    • It plays a role in chemical reactions involving S-substituted o-cyanothiophenols, leading to benzo[b]thiophen derivatives, which are important in organic synthesis (Carrington et al., 1971).

Safety And Hazards

Contact with skin and eyes should be avoided. Formation of dust and aerosols should also be avoided. Special instructions should be obtained before use and appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

4-(benzenecarbonothioylsulfanyl)-4-cyanopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S2/c1-13(9-14,8-7-11(15)16)18-12(17)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKQCPNHMVAWHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)(C#N)SC(=S)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432869
Record name 4-Cyano-4-(thiobenzoylthio)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyano-4-(thiobenzoylthio)pentanoic acid

CAS RN

201611-92-9
Record name 4-Cyano-4-(thiobenzoylthio)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Cyano-4-[(phenylcarbonothioyl)thio]pentanoic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The synthesis scheme for (thiophen-3-yl)ethyl-4-cyano-4-(phenylcarbonothioylthio)pentanoate is shown in FIG. 15 and is performed as follows. First, the intermediary molecule, 4-Cyano-4-((thiobenzoyl)sulfanyl)pentanoic acid is synthesized by dissolving 4,4′-Azobis(4-cyanovaleric acid) (4.19 g, 0.0149 mol) and bis(thiobenzoyl)disulfide (3.07 g, 0.01 mol) in ethyl acetate (200 mL) in a 500 mL round-bottom flask equipped with a condenser. The mixture is degassed by bubbling with nitrogen and heated to reflux for 20 hours under nitrogen. The reaction is allowed to cool to room temperature, and the solvent is removed in vacuum. The crude product is purified by column chromatography (silica gel) using ethyl acetate:hexanes 2:3 as the eluent. After removal of solvent, the red fraction gives 4-cyano-4-((thiobenzoyl)sulfanyl)-pentanoic acid as a red oil. The product is solidified upon sitting at −20° C. 1H NMR (CDCl3) δ (ppm): 1.93 (s, 3H, CH3); 2.38-2.80 (m, 4H, CH2CH2); 7.42 (m, 2H, m-ArH); 7.56 (t, 1H, J=8 Hz p-ArH); 7.91 (d, 2H, J=7.3 Hz, o-ArH). 13C NMR (CDCl3) δ (ppm): 24.1, 29.5, 32.9, 45.6, 118.4, 126.7, 128.6, 133.1, 144.4, 177.3, 222.1.
Name
(thiophen-3-yl)ethyl-4-cyano-4-(phenylcarbonothioylthio)pentanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.19 g
Type
reactant
Reaction Step Two
Quantity
3.07 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cyano-4-(thiobenzoylthio)pentanoic acid
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Reactant of Route 6
4-Cyano-4-(thiobenzoylthio)pentanoic acid

Citations

For This Compound
189
Citations
NB Pramanik, DS Bag, S Alam… - Journal of Polymer …, 2013 - Wiley Online Library
This investigation reports the preparation and characterization of thermally amendable functional polymer bearing furfuryl functionality via reversible‐addition fragmentation and chain …
Number of citations: 23 onlinelibrary.wiley.com
Z Li, W Chen, L Zhang, Z Cheng, X Zhu - Polymer Chemistry, 2015 - pubs.rsc.org
In this work, double hydrophilic diblock copolymer poly(3-sulfopropyl methacrylate potassium salt)-b-poly(poly(ethylene glycol) methyl ether methacrylate) (PSPMA-b-PPEGMA) was …
Number of citations: 19 pubs.rsc.org
J Coupris, S Pascual, L Fontaine, T Lequeux… - Polymer …, 2015 - pubs.rsc.org
Reversible addition–fragmentation chain-transfer (RAFT) polymerization of a methacrylate derivative bearing a difluorophosphonylated moiety, namely diisopropyl 1,1-difluoro-5-…
Number of citations: 10 pubs.rsc.org
Z Li, W Chen, Z Zhang, L Zhang, Z Cheng, X Zhu - Polymer Chemistry, 2015 - pubs.rsc.org
In this work, a surfactant-free emulsion RAFT polymerization of methyl methacrylate (MMA) without any hydrophilic macro-RAFT agent was successfully carried out in a continuous …
Number of citations: 35 pubs.rsc.org
Z Özdemir, M Topuzoğulları, İA İşoğlu, S Dinçer - Polymer bulletin, 2013 - Springer
We report the synthesis of N-(2-hydroxypropyl)methacrylamide (HPMA) macroCTA and HPMA-b-4-Vinylpyridine block copolymers via reversible addition-fragmentation chain transfer (…
Number of citations: 7 link.springer.com
J Peng, C Tian, L Zhang, Z Cheng, X Zhu - Polymer Chemistry, 2017 - pubs.rsc.org
In this work, the amphiphilic poly(poly(ethylene glycol)methyl ether methacrylate)-b-poly(methyl methacrylate) (PPEGMA-b-PMMA) block copolymer nanoparticles were successfully …
Number of citations: 52 pubs.rsc.org
C Wang, P Qi, Y Lu, L Liu, Y Zhang, Q Sheng… - Drug …, 2020 - Taylor & Francis
Stimuli-responsive drug delivery systems (DDSs) are expected to realize site-specific drug release and kill cancer cells selectively. In this study, a pH-responsive micelle was designed …
Number of citations: 33 www.tandfonline.com
T Furukawa, A Aoki - Electrochemical Society Meeting Abstracts …, 2020 - iopscience.iop.org
The smart glass which can be switched between the colored state and the transparent state has been widely investigated for control of light intensity and thermal energy saving. …
Number of citations: 2 iopscience.iop.org
NN Bayram, M Topuzoğulları, İA İşoğlu, S Dinçer İşoğlu - Polymer Bulletin, 2022 - Springer
To achieve high stability and biocompatibility in physiological environment, oligoethyleneglycol methacrylate (OEGMA) and 4-vinylpyridine (4VP)-based amphiphilic block copolymers …
Number of citations: 1 link.springer.com
Y Liu, X Xu, F Liang, Z Yang - Macromolecules, 2017 - ACS Publications
We report a general method to synthesize polymeric Janus nanosheets (PJS) by sequential RAFT grafting from a template particle surface. Layer number and composition of the PJS …
Number of citations: 18 pubs.acs.org

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